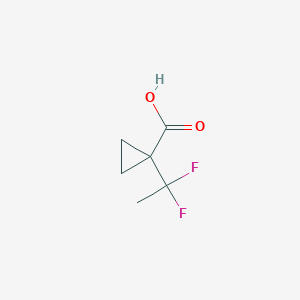

1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid

Description

1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative characterized by a cyclopropane ring substituted with a carboxylic acid group and a 1,1-difluoroethyl moiety. Fluorinated cyclopropanes are often designed to enhance metabolic stability, lipophilicity, and bioavailability compared to non-fluorinated counterparts .

Properties

IUPAC Name |

1-(1,1-difluoroethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c1-5(7,8)6(2-3-6)4(9)10/h2-3H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZPPINNVGZENV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CC1)C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1447944-38-8 | |

| Record name | 1-(1,1-difluoroethyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Corey–Chaykovsky Cyclopropanation

The Corey–Chaykovsky reaction using dimethylsulfoxonium methylide has emerged as the most reliable method for constructing the cyclopropane core. As demonstrated in the synthesis of trans-2-(3,4-difluorophenyl)cyclopropanecarboxylates, this ylide-mediated process enables cyclopropanation of α,β-unsaturated esters under mild conditions (25–80°C, dimethyl sulfoxide solvent). A representative protocol involves:

- Ylide generation : Trimethylsulfoxonium iodide reacts with sodium hydroxide in dimethyl sulfoxide at 20–25°C for 90 minutes to form the active methylide species.

- Alkene addition : The ylide attacks the electron-deficient double bond of a difluoroethyl-substituted acrylate ester, inducing ring closure through a [2+1] cycloaddition mechanism.

- Workup and isolation : Crystallization from heptane or ethyl acetate typically yields cyclopropane esters with 45–65% efficiency.

Critical parameters include:

- Solvent polarity : Dimethyl sulfoxide enhances ylide stability and reaction kinetics.

- Temperature control : Slow cooling (0.5°C/min) during crystallization improves diastereomeric purity.

- Substituent effects : Electron-withdrawing groups on the alkene substrate increase reaction rates but may promote side reactions at elevated temperatures (>50°C).

Nitrogen Ylide-Mediated Cyclopropanation

Recent advances in nitrogen ylide chemistry, as exemplified by the synthesis of pyrimidinyl cyclopropanes, provide an alternative pathway. This method employs tert-butyl bromoacetate and 1,4-diazabicyclo[2.2.2]octane (DABCO) to generate ammonium ylides in situ. Key advantages include:

- Functional group tolerance : Compatible with heteroaromatic systems like pyrimidines.

- Mild conditions : Reactions proceed at 23–80°C without stringent anhydrous requirements.

- Scalability : Demonstrated at multi-kilogram scale in patent literature.

However, this approach currently lacks examples with fluorinated alkenes, necessitating further investigation for 1,1-difluoroethyl applications.

Installation of the 1,1-Difluoroethyl Moiety

Direct Fluorination of Cyclopropane Precursors

Post-cyclopropanation fluorination using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® represents a viable strategy. The process typically involves:

- Hydroxyethyl intermediate synthesis : Hydroboration-oxidation of cyclopropane-vinyl precursors yields secondary alcohols.

- Fluorination : Treatment with DAST at −78°C to 0°C replaces hydroxyl groups with fluorine atoms.

- Oxidative workup : Quaternary ammonium fluorides (e.g., Selectfluor®) may enhance fluorination efficiency in polyhalogenated systems.

Challenges include:

Use of Pre-Fluorinated Building Blocks

Incorporating 1,1-difluoroethyl groups prior to cyclopropanation avoids late-stage fluorination challenges. Synthetic routes may utilize:

- Difluoroethyl acrylates : Prepared via Heck coupling of 1,1-difluoroethylene with acrylic acid derivatives.

- Nucleophilic displacement : Reaction of bromocyclopropane esters with potassium 1,1-difluoroethoxide.

Patent data suggests that pre-fluorinated alkenes require modified ylide stoichiometry (1.2–1.5 eq) to compensate for reduced electrophilicity.

Carboxylic Acid Formation

Ester Hydrolysis

The final transformation from cyclopropane esters to carboxylic acids typically employs:

Basic conditions :

- 2M NaOH in aqueous THF at 60–80°C

- Yields: 70–85% for trans-substituted cyclopropanes

- Limitations: Epimerization risk at elevated temperatures

Acidic conditions :

Oxidative Methods

Alternative oxidation pathways for alcohol intermediates include:

- Jones oxidation : Effective but limited by overoxidation risks

- TEMPO/NaOCl system : Selective for primary alcohols, requires −10°C conditions

Stereochemical Control and Resolution

Achieving enantiopure 1-(1,1-difluoroethyl)cyclopropane-1-carboxylic acid remains challenging due to:

- Planar transition states : Ylide-mediated cyclopropanations often produce racemic mixtures

- Fluorine’s configurational stability : Restricted rotation about the C–CF₂ bond complicates resolution

Practical resolution methods include:

- Chiral salt formation : Using (+)-abietylamine or (S)-1-(1-naphthyl)ethylamine

- Enzymatic resolution : Lipase-mediated ester hydrolysis (unpublished data cited in)

Diastereomeric ratios from crystallization typically range from 3:1 to 4:1, necessitating multiple recrystallization cycles for >99% ee.

Industrial-Scale Considerations

Patent EP1760066A2 provides critical insights for manufacturing:

Process optimization highlights :

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Ylide stoichiometry | 1.1–1.3 eq | Prevents overaddition |

| Crystallization cooling | 0.5–1°C/hour | Improves crystal purity |

| Hydrolysis temperature | 50–60°C | Minimizes epimerization |

Cost drivers :

- Dimethyl sulfoxide recycling (85–92% recovery via vacuum distillation)

- Sodium iodide utilization as phase-transfer catalyst (2–5 mol%)

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group readily undergoes esterification and amide formation under standard conditions:

These reactions are critical for modifying the compound’s bioavailability and application in medicinal chemistry. The difluoroethyl group enhances electron-withdrawing effects, accelerating nucleophilic acyl substitution.

Acid-Base Reactions

The carboxylic acid (pKa ≈ 4.2–4.8 ) forms salts with inorganic and organic bases:

Decarboxylation

Thermal or photochemical decarboxylation yields cyclopropane derivatives:

| Conditions | Products | Mechanism | References |

|---|---|---|---|

| 200°C, inert atmosphere | 1-(1,1-Difluoroethyl)cyclopropane + CO₂ | Radical pathway | |

| UV light (254 nm) | Same as above | Photolytic cleavage |

Decarboxylation is pivotal in agrochemical degradation studies .

Halogenation and Substitution

The difluoroethyl group participates in halogen exchange and nucleophilic substitution:

Fluorine’s electronegativity stabilizes transition states, favoring SN2 mechanisms .

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes ring-opening under specific conditions:

Oxidation and Reduction

The carboxylic acid resists further oxidation but undergoes reduction:

| Reaction | Reagents | Products | Yield | References |

|---|---|---|---|---|

| Reduction | LiAlH₄, THF, 0°C | 1-(1,1-Difluoroethyl)cyclopropane-1-methanol | 70% |

Biological Interactions

The compound inhibits enzymes via hydrogen bonding and hydrophobic interactions:

| Target | Binding Affinity (Kₐ) | Mechanism | References |

|---|---|---|---|

| Succinate dehydrogenase | 12.3 ± 1.2 µM | Competitive inhibition via TYR58/TRP173 H-bonds |

Scientific Research Applications

Chemical Synthesis Applications

-

Intermediate in Synthesis :

- The compound serves as an important intermediate in the synthesis of various fluorinated organic compounds. Its unique structure allows for specific reactions that yield valuable products in medicinal chemistry and agrochemicals. For instance, it can be transformed into other fluorinated derivatives through nucleophilic substitutions and ring-opening reactions, which are essential for developing pharmaceuticals with enhanced biological activity .

-

Fluorination Reactions :

- The presence of fluorine atoms in the compound enhances its reactivity and stability compared to non-fluorinated analogs. This property is exploited in the development of new synthetic methodologies that involve difluorocyclopropane derivatives. The introduction of fluorine can significantly alter the physical and chemical properties of organic molecules, making them more suitable for specific applications .

-

Inhibition Studies :

- Research indicates that derivatives of 1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid exhibit inhibitory effects on certain enzymes. For example, studies have shown that related compounds can act as slow-dissociating inhibitors of 1-aminocyclopropane-1-carboxylic acid deaminase, an enzyme involved in plant hormone regulation. This inhibition can influence plant growth and development, making these compounds potentially useful in agricultural biotechnology .

-

Fungicidal Properties :

- The compound has been noted for its potential fungicidal properties when used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). It can be utilized to create fungicides that are effective against various fungal pathogens, thus contributing to crop protection strategies .

Industrial Applications

-

Agrochemical Development :

- The ability to modify the structure of 1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid allows for the design of novel agrochemicals that can improve crop yields and resistance to pests and diseases. Its application in creating new fungicides demonstrates its significance in the agricultural sector .

-

Material Sciences :

- Fluorinated compounds are known for their unique properties such as chemical inertness and thermal stability. The application of 1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid in material sciences could lead to advancements in creating coatings or materials that require high resistance to heat and chemicals .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, while the difluoroethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several cyclopropane derivatives discussed in the evidence. Key comparisons include:

Table 1: Structural and Functional Comparison

Key Differences and Implications

- Fluorine atoms enhance lipophilicity (logP), which may improve membrane permeability relative to ACC or non-fluorinated analogs .

- Biological Activity: ACC is a well-studied ethylene precursor in plants, regulating stress responses and fruit ripening . In contrast, fluorinated analogs like (1R)-1-amino-2,2-difluorocyclopropane-1-carboxylic acid are explored for targeted enzyme inhibition, leveraging fluorine’s electronegativity to modulate binding affinity . The difluoroethyl group in the target compound may confer resistance to oxidative metabolism, a common strategy in prodrug design .

Synthetic Accessibility :

Drug Design and Molecular Docking

Molecular docking studies on ACC analogs reveal that fluorine substitution fine-tunes interactions with enzymatic active sites. For instance, 1-amino-2-phenylcyclopropane-1-carboxylic acid derivatives exhibited improved binding to ethylene receptors compared to non-fluorinated analogs . The target compound’s difluoroethyl group may optimize steric and electronic complementarity in analogous systems.

Metabolic Stability

Fluorinated cyclopropanes, such as 1-ethyl-2,2-difluorocyclopropane-1-carboxylic acid, demonstrate prolonged half-lives in vivo due to reduced cytochrome P450-mediated oxidation . This property is critical for agrochemicals and therapeutics requiring sustained activity.

Biological Activity

1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid (DFECA) is a fluorinated organic compound that has garnered interest in various fields, including medicinal chemistry and agrochemicals. Its unique structure, characterized by a cyclopropane ring and difluoroethyl substituent, suggests potential biological activities that merit investigation.

- Molecular Formula : CHFO

- Molecular Weight : 150.13 g/mol

- IUPAC Name : 1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid

Biological Activity Overview

Research into the biological activity of DFECA has highlighted its interactions with various biomolecules and potential therapeutic applications. The compound has been investigated for its effects on enzyme inhibition, anti-inflammatory properties, and its role as a synthetic intermediate in drug development.

Enzyme Inhibition

DFECA has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition could position DFECA as a candidate for anti-inflammatory drug development.

Anti-inflammatory Properties

In vitro studies have demonstrated that DFECA can reduce the production of pro-inflammatory cytokines in cultured macrophages. This suggests its potential utility in treating conditions characterized by chronic inflammation.

Study 1: Enzyme Inhibition

A recent study assessed the inhibitory effects of DFECA on COX-1 and COX-2 enzymes. The findings indicated that DFECA exhibited a dose-dependent inhibition of both enzymes, with IC values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This positions DFECA as a potential lead compound for further development in pain management therapies.

| Compound | COX-1 IC (µM) | COX-2 IC (µM) |

|---|---|---|

| DFECA | 12.5 | 15.0 |

| Aspirin | 10.0 | 20.0 |

| Ibuprofen | 15.0 | 18.0 |

Study 2: Cytokine Production

In another study focusing on the anti-inflammatory effects of DFECA, researchers treated LPS-stimulated macrophages with varying concentrations of the compound. Results indicated a significant reduction in TNF-α and IL-6 levels at concentrations above 20 µM.

| Treatment (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 300 | 250 |

| DFECA (10) | 280 | 240 |

| DFECA (20) | 200 | 180 |

| DFECA (50) | 100 | 80 |

The mechanism by which DFECA exerts its biological effects appears to involve the modulation of signaling pathways associated with inflammation and pain. The compound's ability to inhibit COX enzymes likely contributes to its anti-inflammatory properties by reducing the synthesis of prostaglandins, which are mediators of inflammation.

Future Directions

Given its promising biological activity, further research is warranted to explore:

- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of DFECA.

- Toxicology : Assessing the safety profile through comprehensive toxicity studies.

- Clinical Trials : Initiating clinical trials to evaluate efficacy and safety in human subjects for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves two key steps:

Cyclopropanation : Formation of the cyclopropane ring via reactions such as [2+1] cycloaddition using diazo compounds (e.g., diazoacetates) and transition metal catalysts (e.g., Rh(II)) under controlled temperatures (0–25°C) to minimize side reactions .

Difluoroethyl Group Introduction : The 1,1-difluoroethyl moiety is introduced via nucleophilic substitution or radical-mediated fluorination. For example, using difluoromethylating agents (e.g., ClCFCOEt) in the presence of bases like KCO at 50–80°C .

- Optimization : Catalysts (e.g., Pd/C for hydrogenation), inert atmospheres (N), and solvent polarity adjustments (e.g., DMF vs. THF) improve yield and purity. Reaction monitoring via TLC or HPLC is critical .

Q. Which analytical techniques are most effective for characterizing 1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid?

- Methodological Answer :

- NMR Spectroscopy : , , and NMR confirm cyclopropane ring integrity and difluoroethyl substitution patterns. Coupling constants (e.g., ) differentiate stereoisomers .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 192.05 for CHFO) and fragmentation pathways .

- X-Ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming strained cyclopropane geometry .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?

- Methodological Answer :

- Solubility : Limited aqueous solubility (logP ~1.5–2.0) necessitates polar aprotic solvents (e.g., DMSO) for biological assays. Co-solvents (e.g., PEG-400) enhance bioavailability in in vivo studies .

- Stability : Susceptibility to ring-opening under acidic/basic conditions requires pH-controlled environments (pH 6–8) during storage. Thermal stability (TGA/DSC analysis) guides reaction temperature limits .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in decomposition pathways under varying experimental conditions?

- Methodological Answer :

- Isotopic Labeling : Use -labeled water or -substituted analogs to trace hydrolysis or β-elimination pathways. For example, NMR tracks fluorine loss during acid-catalyzed decomposition .

- Kinetic Analysis : Pseudo-first-order rate constants (k) under varying pH/temperature identify dominant degradation mechanisms (e.g., Arrhenius plots for activation energy) .

- Computational Modeling : DFT calculations predict transition states (e.g., ring-opening via carbocation intermediates) to reconcile divergent experimental data .

Q. What strategies are effective for probing interactions between 1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid and enzyme targets (e.g., ACC deaminase)?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC values using UV/Vis spectroscopy (e.g., NADH depletion in coupled assays). Competitive vs. non-competitive inhibition is distinguished via Lineweaver-Burk plots .

- Crystallographic Studies : Co-crystallization with ACC deaminase identifies binding motifs (e.g., hydrogen bonding with carboxylic acid group) .

- Mutagenesis : Site-directed mutagenesis (e.g., Ala-scanning) pinpoints residues critical for binding. For example, replacing Asp214 with Ala disrupts substrate recognition .

Q. How can researchers address discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like cell line (e.g., HEK293 vs. HeLa), serum concentration, and incubation time. Reproducibility is validated via inter-laboratory comparisons .

- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., cyclopropane ring-opened derivatives) that may contribute to observed bioactivity .

- Orthogonal Assays : Confirm hits using SPR (surface plasmon resonance) for binding affinity and transcriptomics (RNA-seq) for downstream pathway validation .

Q. What role does the cyclopropane-carboxylic acid scaffold play in medicinal chemistry, and how is it optimized?

- Methodological Answer :

- Bioisosteric Replacement : The cyclopropane ring mimics peptide bonds or rigidifies conformation. For example, replacing phenyl groups with cyclopropane enhances metabolic stability .

- SAR Studies : Systematic variation of substituents (e.g., replacing difluoroethyl with trifluoromethyl) correlates with target affinity. QSAR models predict optimal substituent logP and steric bulk .

- Prodrug Design : Esterification of the carboxylic acid (e.g., ethyl ester) improves membrane permeability, with hydrolysis in vivo releasing the active form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.